4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE
Overview
Description
4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a pentafluorobenzoyl group, and various alkyl and amide substituents
Preparation Methods
The synthesis of 4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pentafluorobenzoyl Group: This step involves the acylation of the thiophene ring using pentafluorobenzoyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The final step involves the reaction of the acylated thiophene with an amine to form the desired amide compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorobenzoyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding, given its unique structure and functional groups.
Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The pentafluorobenzoyl group may enhance binding affinity through hydrophobic interactions and halogen bonding, while the thiophene ring can participate in π-π stacking interactions. The amide group may also form hydrogen bonds with target molecules, contributing to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE include:
4-ETHYL-5-METHYL-2-[(2,3,4,5,6-TRIFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE: This compound has a trifluorobenzoyl group instead of a pentafluorobenzoyl group, which may affect its binding affinity and reactivity.
4-ETHYL-5-METHYL-2-[(2,3,4,5,6-CHLOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE: The chlorobenzoyl group introduces different electronic and steric effects compared to the pentafluorobenzoyl group.
4-ETHYL-5-METHYL-2-[(2,3,4,5,6-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE: The methylbenozyl group may result in different hydrophobic interactions and binding properties.
The uniqueness of this compound lies in its combination of functional groups, which can provide a balance of hydrophobic, electronic, and steric effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-ethyl-5-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F5N2O2S/c1-3-5-4(2)25-15(6(5)13(21)23)22-14(24)7-8(16)10(18)12(20)11(19)9(7)17/h3H2,1-2H3,(H2,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYDIAWVNWVJJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F5N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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